Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzoic Acid
Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and essential safety information.
Core Physical and Chemical Properties
2-Bromo-4-fluorobenzoic acid, identified by CAS Number 1006-41-3, is a halogenated benzoic acid derivative.[1] Its structure, featuring both bromine and fluorine substituents, imparts distinct properties that make it a valuable building block in organic synthesis.[1]
The quantitative physical properties of 2-Bromo-4-fluorobenzoic acid are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [2][3][4] |
| Appearance | White to off-white/cream crystalline powder | [1][5] |
| Melting Point | 172-176 °C (lit.) | [1][2][3] |
| 169.0-176.0 °C | [5] | |
| Boiling Point | ~365.3 °C | [1] |
| 289 °C | [6] | |
| Density | 1.535 g/cm³ | [1] |
| ~1.7218 g/cm³ (estimated) | [2] | |
| pKa | 2.79 | [6] |
| Solubility | Very soluble in water; soluble in methanol. | [2][6] |
| Flash Point | 114.3 °C | [1] |
Characterization Workflow
The following diagram illustrates a standard logical workflow for the physicochemical characterization of a chemical substance like 2-Bromo-4-fluorobenzoic acid.
Experimental Protocols
Detailed methodologies for determining the key physical properties are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for crystalline solids. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1]
-
Procedure :
-
Finely crush a small amount of the 2-Bromo-4-fluorobenzoic acid sample using a clean, dry mortar and pestle.[7]
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[1][7]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to determine an approximate melting point. Allow the apparatus to cool.
-
For an accurate measurement, heat the block again, but slowly (approx. 2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6][7] The melting point range is T1-T2.
-
Solubility Determination
Solubility tests indicate the presence of polar functional groups and provide insights into the compound's molecular size and acid-base properties.
-
Apparatus : Small test tubes, graduated pipettes or droppers, vortex mixer (optional).
-
Procedure :
-
Water Solubility : Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[8] Vigorously shake the tube for 30-60 seconds.[8][9] Observe if the solid dissolves completely. Given its reported high solubility, 2-Bromo-4-fluorobenzoic acid should dissolve.
-
Aqueous Base/Acid Solubility : For acidic compounds, solubility in a 5% sodium bicarbonate (NaHCO₃) solution is a key indicator.[8][10]
-
Add 25 mg of the compound to 0.75 mL of 5% NaHCO₃ solution in portions, shaking after each addition.[8] Effervescence (CO₂ release) and dissolution confirm the presence of a carboxylic acid group.
-
-
Organic Solvent Solubility : Test solubility in an organic solvent like methanol following the same procedure as with water to confirm its reported solubility.
-
Purity Determination by Acid-Base Titration
The purity of benzoic acid derivatives can be accurately determined by titration with a standardized strong base.[11][12]
-
Apparatus : Analytical balance, burette, volumetric flasks, beaker or Erlenmeyer flask, pH meter or phenolphthalein indicator.
-
Reagents : Standardized ~0.1 M Sodium Hydroxide (NaOH) solution, ethanol (95%), deionized water (CO₂-free).[11]
-
Procedure :
-
Accurately weigh approximately 0.5 g of 2-Bromo-4-fluorobenzoic acid into a beaker.[11]
-
Dissolve the sample in a suitable volume of ethanol (e.g., 5-40 mL) and add a similar volume of deionized water.[11][13]
-
Add a few drops of phenolphthalein indicator or place a calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution from a burette until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the inflection point on a potentiometric titration curve).[13][14]
-
Record the volume of NaOH solution used.
-
Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio), the molecular weight of the acid, and the concentration of the NaOH solution.[11]
-
Spectral Data Summary
-
¹H NMR : Spectral data is available and can be used to confirm the proton environments in the molecule's structure.[15] For analysis, the compound is typically dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[16]
-
Mass Spectrometry (MS) : Mass spectral data is available, which helps in confirming the molecular weight and isotopic pattern.[17] The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M+).[18]
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and vibrations associated with the substituted aromatic ring. For solid samples, the spectrum is typically obtained by preparing a KBr pellet or a Nujol mull.[2][19]
Safety and Handling
2-Bromo-4-fluorobenzoic acid is classified as an irritant. Proper safety precautions must be observed during handling.
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust.[3]
-
P280: Wear protective gloves, eye protection, and face protection.[3][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants [diposit.ub.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. acgpubs.org [acgpubs.org]
- 13. repository.seafdec.org [repository.seafdec.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. jascoinc.com [jascoinc.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
